
"2-(Pyrazin-2-yl)malonaldehyde" molecular
structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Pyrazin-2-yl)malonaldehyde

Cat. No.: B084633 Get Quote

An In-depth Technical Guide to 2-(Pyrazin-2-
yl)malonaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical

formula, and physicochemical properties of 2-(Pyrazin-2-yl)malonaldehyde. Due to the limited

availability of direct experimental data for this specific compound, this document presents a

plausible synthetic route via the Vilsmeier-Haack reaction of 2-methylpyrazine, including a

detailed hypothetical experimental protocol. Furthermore, predicted spectroscopic data,

including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented based on the analysis

of analogous structures. This guide is intended to serve as a valuable resource for researchers

interested in the synthesis and characterization of novel pyrazine derivatives for potential

applications in medicinal chemistry and drug development.

Molecular Structure and Formula
2-(Pyrazin-2-yl)malonaldehyde is a heterocyclic organic compound. The molecule consists of

a pyrazine ring substituted at the 2-position with a malonaldehyde group.

Molecular Formula: C₇H₆N₂O₂[1]
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Structure:

Canonical SMILES: C1=CN=C(C=N1)C(C=O)C=O[1]

InChI: InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H[1]

InChIKey: JMZSRARKHGBIFL-UHFFFAOYSA-N[1]

Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(Pyrazin-2-
yl)malonaldehyde. It is important to note that much of this data is predicted due to the

absence of extensive experimental characterization in the public domain.

Property Value Source

Molecular Weight 150.13 g/mol PubChem

Monoisotopic Mass 150.042927 g/mol PubChem

CAS Number 13481-00-0 Guidechem

Appearance
Yellow granular powder

(predicted)
Guidechem

pKa (predicted) -1.16 ± 0.10 Guidechem

XLogP3 (predicted) -0.1 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 2 PubChem

Proposed Synthesis: Vilsmeier-Haack Reaction
A chemically sound and plausible method for the synthesis of 2-(Pyrazin-2-yl)malonaldehyde
is the Vilsmeier-Haack formylation of 2-methylpyrazine. This reaction introduces a formyl group

to an activated methyl group adjacent to the pyrazine ring.
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Reaction Principle
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ

from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as

phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a potent electrophile that reacts with

electron-rich substrates. In this proposed synthesis, the methyl group of 2-methylpyrazine acts

as the nucleophile. A subsequent hydrolysis step yields the desired dialdehyde.

Detailed Experimental Protocol (Hypothetical)
Materials:

2-Methylpyrazine

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃)

1,2-Dichloroethane (DCE), anhydrous

Sodium acetate

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a

dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-

dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add

phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with vigorous
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stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete,

remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to

ensure the complete formation of the Vilsmeier reagent.

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous 1,2-

dichloroethane (DCE). Subsequently, add 2-methylpyrazine (1 equivalent) portion-wise while

stirring. Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated

aqueous solution of sodium acetate. Stir the mixture until the Vilsmeier reagent is completely

hydrolyzed. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the organic phase under reduced

pressure to obtain the crude product. Purify the crude product by column chromatography on

silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to

yield pure 2-(Pyrazin-2-yl)malonaldehyde.

Mandatory Visualization
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Proposed Synthesis of 2-(Pyrazin-2-yl)malonaldehyde
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2-(Pyrazin-2-yl)malonaldehyde

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(Pyrazin-2-yl)malonaldehyde.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(Pyrazin-2-
yl)malonaldehyde. These predictions are based on the known spectral properties of pyrazine

derivatives and malonaldehydes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR

(Predicted)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

Pyrazine-H 8.5 - 8.7 m -
2H, Pyrazine ring

protons

Pyrazine-H 8.7 - 8.9 s -
1H, Pyrazine ring

proton

Aldehyde-H 9.5 - 9.8 s -
2H, Aldehydic

protons

Methine-H 4.5 - 5.0 t ~7-8
1H, Methine

proton

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Pyrazine-C 140 - 145 Pyrazine ring carbons

Pyrazine-C 145 - 150 Pyrazine ring carbons

Pyrazine-C (substituted) 150 - 155
Pyrazine ring carbon attached

to malonaldehyde

Methine-C 50 - 60 Methine carbon

Aldehyde-C 190 - 195 Aldehydic carbons

Infrared (IR) Spectroscopy
IR Absorption (Predicted) Wavenumber (cm⁻¹) Functional Group

C-H stretch (aromatic) 3050 - 3150 Pyrazine C-H

C=O stretch (aldehyde) 1680 - 1710 Aldehyde C=O

C=N stretch (aromatic) 1580 - 1620 Pyrazine C=N

C=C stretch (aromatic) 1400 - 1500 Pyrazine C=C
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Mass Spectrometry (MS)
Mass Spectrometry

(Predicted)
m/z Assignment

Molecular Ion (M⁺) 150.04 [C₇H₆N₂O₂]⁺

Fragment 122 [M - CO]⁺

Fragment 94 [M - 2CO]⁺

Fragment 80 [Pyrazine]⁺

Conclusion
2-(Pyrazin-2-yl)malonaldehyde represents an interesting, yet underexplored, heterocyclic

compound. This technical guide provides a foundational understanding of its structure and

properties, and importantly, outlines a practical synthetic approach. The detailed hypothetical

protocol for the Vilsmeier-Haack reaction and the predicted spectroscopic data offer a solid

starting point for researchers aiming to synthesize and characterize this molecule. Further

experimental validation of these predictions is necessary and could pave the way for the

exploration of this compound and its derivatives in various scientific disciplines, particularly in

the realm of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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